molecular formula C16H17NO B13873230 1-benzyl-3,4-dihydro-2H-quinolin-4-ol

1-benzyl-3,4-dihydro-2H-quinolin-4-ol

Cat. No.: B13873230
M. Wt: 239.31 g/mol
InChI Key: FOCYLCCNJRXIGI-UHFFFAOYSA-N
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Description

1-benzyl-3,4-dihydro-2H-quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a benzyl group at the 1-position and a hydroxyl group at the 4-position, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,4-dihydro-2H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the quinoline ring system. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,4-dihydro-2H-quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

1-benzyl-3,4-dihydro-2H-quinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3,4-dihydro-2H-quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position can form hydrogen bonds with active sites, while the benzyl group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Lacks the benzyl group but shares the hydroxyl group at the 4-position.

    2-hydroxyquinoline: Hydroxyl group at the 2-position instead of the 4-position.

    Quinoline: The parent compound without any substituents.

Uniqueness

1-benzyl-3,4-dihydro-2H-quinolin-4-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity and membrane permeability, while the hydroxyl group allows for hydrogen bonding and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinolin-4-ol

InChI

InChI=1S/C16H17NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,16,18H,10-12H2

InChI Key

FOCYLCCNJRXIGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2C1O)CC3=CC=CC=C3

Origin of Product

United States

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